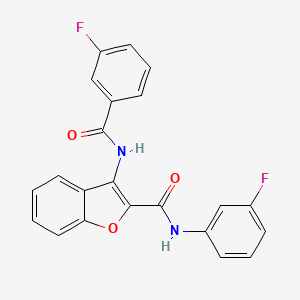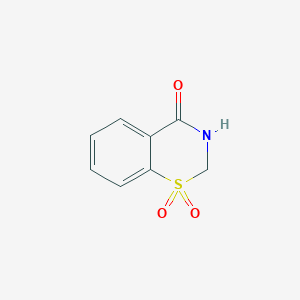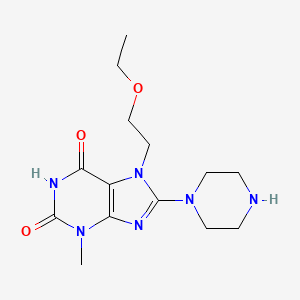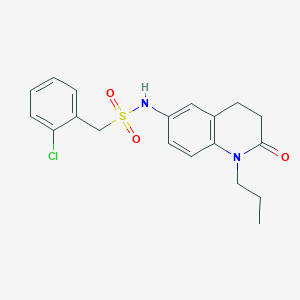
3-(3-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide" is a derivative of benzofuran-2-carboxamide, which is a scaffold that has been extensively studied for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer activities. The presence of fluorine atoms and the benzamido moiety in such compounds often contributes to their biological activity by affecting their molecular interactions with biological targets .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives typically involves multi-step organic reactions. For instance, the synthesis of similar compounds has been reported where substituted fluorobenzoic acids were coupled with amines using reagents like 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . Another approach involves the acyl chlorination of fluorobenzoic acids followed by coupling with amines and subsequent cyclization . These methods highlight the versatility of synthetic strategies that can be employed to create a variety of benzofuran-2-carboxamide derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzofuran-2-carboxamide derivatives is characterized by the presence of benzofuran ring systems and benzamide moieties. The conformation and crystal packing of these molecules can be influenced by the presence of fluorine atoms and other substituents. For example, the crystal structures of related N-(arylsulfonyl)-4-fluorobenzamides have shown that the aromatic rings in these molecules are inclined to one another at various angles, which can affect their molecular interactions . Similarly, the dihedral angles between benzene rings in N-[2-(trifluoromethyl)phenyl]benzamides have been reported, which can influence the compound's binding properties .
Chemical Reactions Analysis
Benzofuran-2-carboxamide derivatives can participate in various chemical reactions due to their functional groups. The amide group can engage in hydrogen bonding, which is crucial for the compound's interaction with biological targets. The fluorine atoms can also affect the reactivity of the compound by influencing its electronic properties. For example, the presence of an o-methoxy group in the N-benzamide moiety has been shown to enhance anion binding affinity, which is an important aspect of the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran-2-carboxamide derivatives are influenced by their molecular structure. The presence of fluorine atoms can increase the compound's lipophilicity, potentially improving its ability to cross cell membranes. The benzofuran core and the benzamide functionality contribute to the compound's ability to interact with biological targets, such as enzymes or receptors. The cytotoxic effects of similar compounds on various cancer cell lines have been reported, indicating the potential of these derivatives as anticancer agents . The molecular docking studies of synthesized compounds have revealed binding to the active site of enzymes, suggesting that these compounds can act as inhibitors .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Novel coumarin-3-carboxamide derivatives, related to the compound of interest, have been designed and synthesized, showing potential in inhibiting the growth of cancer cells. Specifically, derivatives exhibited potent activities against HepG2 and HeLa cancer cell lines, indicating the importance of the benzamide functionality for anticancer activity (Phutdhawong et al., 2021).
Crystal Structure Analysis
- The crystal structures of benzamide derivatives, including a compound closely related to "3-(3-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide," have been reported, providing insights into their molecular conformations and potential interactions with biological targets (Suchetan et al., 2016).
Antifungal Potential
- A series of benzofuran-1,2,3-triazole hybrids, resembling the structure of the compound , were synthesized and evaluated for their antifungal potential against various fungi. One of the compounds demonstrated significant inhibitory effects, highlighting the potential of such derivatives as fungicidal preservatives (Abedinifar et al., 2020).
Antitumor and Imaging Applications
- Fluorine-containing benzamide analogs, related structurally to "this compound," have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in cancer imaging (Tu et al., 2007).
Eigenschaften
IUPAC Name |
3-[(3-fluorobenzoyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O3/c23-14-6-3-5-13(11-14)21(27)26-19-17-9-1-2-10-18(17)29-20(19)22(28)25-16-8-4-7-15(24)12-16/h1-12H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZQOCZSOVMMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)

![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)


![5-Ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2528947.png)

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)


![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)
![3-Chloro-6-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2528956.png)
![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)